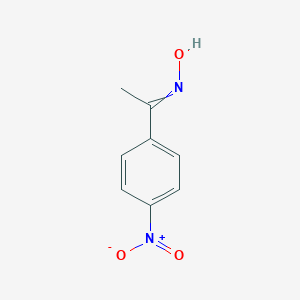

Ethanone, 1-(4-nitrophenyl)-, oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

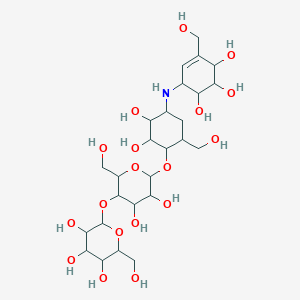

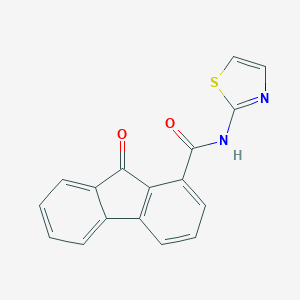

“Ethanone, 1-(4-nitrophenyl)-, oxime” is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.165 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 oxime (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

The chemical reactivity of 1-(4-nitrophenyl)ethanone oxime has been explored in several studies . For example, 4-aminoacetophenone has been condensed with 4-chloro-7-trifluoromethylquinoline in boiling ethanol to give the corresponding aminoquinoline derivative, which then reacted with hydroxylamine hydrochloride in ethanol to form the corresponding oxime .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-nitrophenyl)ethanone oxime include a linear formula of C8H8N2O3 and a molecular weight of 180.165 . More detailed properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique

Chemical Synthesis

“Ethanone, 1-(4-nitrophenyl)-, oxime” is used in the synthesis of various chemical compounds. For instance, it is used in the production of a series of 1,3,4-thiadiazole derivatives . These derivatives are synthesized using “N-(4-nitrophenyl)acetohydrazonoyl bromide” and “1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one” as starting materials .

Antimicrobial Agents

The synthesized 1,3,4-thiadiazole derivatives, which use “Ethanone, 1-(4-nitrophenyl)-, oxime” as a precursor, have been evaluated as potent antimicrobial agents . They have shown significant activity against E. coli, B. mycoides, and C. albicans .

Photophysical Investigation

The compound “N-[1-(4-nitrophenyl)ethylidene]hydroxylamine” has been used in photophysical investigations. A fluoro-based Schiff base, “(E)-2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide (FNEB)”, has been synthesized from the condensation of 2-fluorobenzohydrazide and 4′-nitroacetophenone . This compound has been studied through solvatochromism approaches and computational studies .

Cancer Treatment Research

Hydrazone derivatives, which include “N-[1-(4-nitrophenyl)ethylidene]hydroxylamine”, are being researched for their potential use in cancer treatments . The goal is to create a “smart bomb” that can destroy tumor cells and prevent collateral damage .

Non-linear Optics

Schiff base metal complexes, which can be synthesized using “N-[1-(4-nitrophenyl)ethylidene]hydroxylamine”, are used for second-order non-linear optics . These effects can only be induced by molecules and materials which lack a center of symmetry, usually with a dipolar D-π-A structure where π is a conjugated system .

Pharmaceutical Testing

“Ethanone, 1-(4-nitrophenyl)-, oxime” is used for pharmaceutical testing . It is used as a reference standard for accurate results .

Propriétés

IUPAC Name |

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNBZVFYQPTWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352271 |

Source

|

| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(4-nitrophenyl)-, oxime | |

CAS RN |

10342-64-0 |

Source

|

| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)